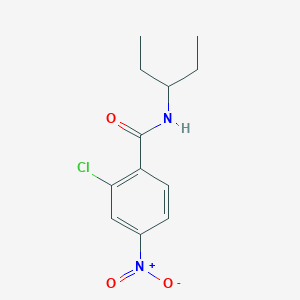![molecular formula C14H13ClN2O2S B5704370 2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)
2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide, commonly known as CPTH, is a synthetic compound that has been extensively studied for its potential use as a research tool in various scientific fields. CPTH is a potent inhibitor of histone acetyltransferases (HATs) and has been shown to modulate gene expression in various cell types.
作用機序
CPTH inhibits the activity of 2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide by binding to the active site of the enzyme. This prevents the acetylation of histone proteins, which in turn affects the regulation of gene expression. CPTH has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
CPTH has been shown to modulate gene expression in various cell types, which can have a wide range of biochemical and physiological effects. It has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. However, the exact biochemical and physiological effects of CPTH are still being studied.
実験室実験の利点と制限
One of the main advantages of using CPTH in lab experiments is its potency as a HAT inhibitor. It has been shown to be more potent than other HAT inhibitors such as anacardic acid. However, one limitation of using CPTH is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of CPTH. One area of research is the development of more potent and selective HAT inhibitors based on the structure of CPTH. Another area of research is the use of CPTH in combination with other drugs for cancer therapy. Finally, the exact biochemical and physiological effects of CPTH need to be further studied to fully understand its potential as a research tool.
合成法
CPTH can be synthesized using a simple two-step procedure. The first step involves the reaction of 2-chlorophenol with 2-thiophene carboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetohydrazide in the presence of a catalyst such as acetic acid to yield CPTH. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
CPTH has been extensively studied for its potential use as a research tool in various scientific fields. It has been shown to inhibit the activity of 2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide, which are enzymes that add acetyl groups to histone proteins. Histone acetylation plays a critical role in the regulation of gene expression, and the inhibition of this compound by CPTH has been shown to modulate gene expression in various cell types. CPTH has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-10(13-7-4-8-20-13)16-17-14(18)9-19-12-6-3-2-5-11(12)15/h2-8H,9H2,1H3,(H,17,18)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKWRMJCZZPIPQ-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC=C1Cl)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=CC=C1Cl)/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

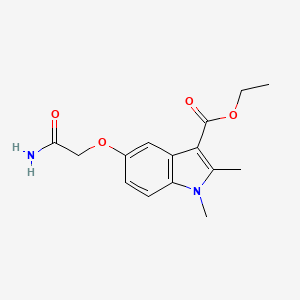
![3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5704295.png)

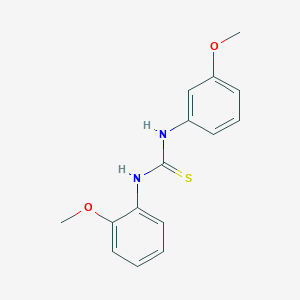


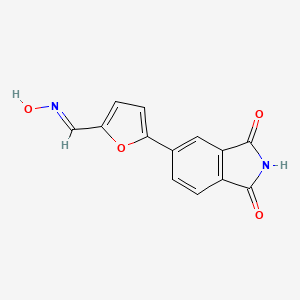
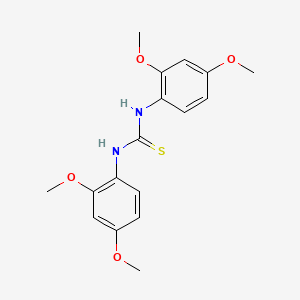
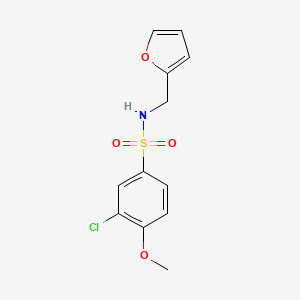
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B5704362.png)
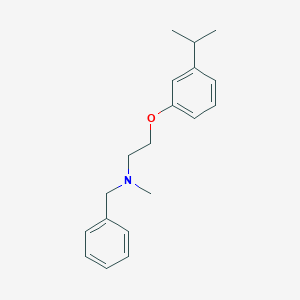
![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)
![2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5704394.png)
